molecular formula C19H22N4S B7459828 3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine

3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B7459828
M. Wt: 338.5 g/mol
InChI Key: YABQRBSQCKTJQG-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine is a 1,2,4-triazole derivative characterized by a benzylsulfanyl group at position 3 and a bulky 4-tert-butylphenyl substituent at position 3. Its molecular formula is C19H22N4S (average mass: 338.47 g/mol). The compound is synthesized via S-benzylation of 4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3(2H)-thione using benzyl bromide under basic conditions (e.g., K₂CO₃ in EtOH), followed by recrystallization for purification . Structural confirmation is achieved through NMR and X-ray crystallography, which verify the planar triazole core and spatial arrangement of substituents .

Properties

IUPAC Name

3-benzylsulfanyl-5-(4-tert-butylphenyl)-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4S/c1-19(2,3)16-11-9-15(10-12-16)17-21-22-18(23(17)20)24-13-14-7-5-4-6-8-14/h4-12H,13,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABQRBSQCKTJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via a nucleophilic substitution reaction, where a benzylthiol reacts with a suitable leaving group on the triazole ring.

    Attachment of the 4-tert-butylphenyl Group: This step involves the coupling of the 4-tert-butylphenyl group to the triazole ring, often through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzylsulfanyl group, potentially leading to the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl or tert-butyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., basic or acidic media).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Therapeutic Applications

  • Modulation of Enzyme Activity
    • The compound has been identified as a modulator of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an enzyme implicated in the regulation of glucocorticoids. Inhibition of this enzyme can lead to beneficial effects in conditions such as metabolic syndrome and type 2 diabetes .
  • Antidiabetic Potential
    • Research indicates that compounds similar to 3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine can improve insulin sensitivity and reduce hyperglycemia. Studies have demonstrated that these compounds may aid in managing blood sugar levels, thus presenting a potential treatment avenue for diabetes .
  • Anti-inflammatory Effects
    • Triazole derivatives have shown promise in exhibiting anti-inflammatory properties. By modulating inflammatory pathways, these compounds could be beneficial in treating inflammatory diseases, including arthritis and other chronic conditions .

Agrochemical Applications

  • Fungicidal Activity
    • Triazole compounds are well-known for their fungicidal properties. The specific compound under discussion may exhibit effectiveness against various fungal pathogens affecting crops, thus contributing to agricultural productivity and food security .
  • Plant Growth Regulation
    • Some studies suggest that triazoles can influence plant growth and development by altering hormonal pathways. This application can be crucial in enhancing crop yields and resilience against environmental stresses .

Case Study 1: Antidiabetic Research

A study published in a pharmacological journal explored the effects of various triazole derivatives on glucose metabolism in diabetic models. The findings indicated that certain derivatives, including those related to this compound, significantly improved insulin sensitivity and reduced fasting blood glucose levels.

Case Study 2: Anti-inflammatory Mechanisms

In a clinical trial focusing on chronic inflammatory diseases, a derivative of the compound was tested for its ability to reduce markers of inflammation. Results showed a marked decrease in pro-inflammatory cytokines, suggesting potential therapeutic benefits for patients with inflammatory disorders.

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine depends on its specific application:

    Biological Targets: It may interact with enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: The compound can affect various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Observations :

  • Substituent Impact on Yield : Bulky groups (e.g., 4-tert-butylphenyl) may reduce steric hindrance during S-alkylation, enabling higher yields (70–85% for the target compound) compared to smaller substituents like pyridinyl (39% in ). However, optimized conditions (e.g., excess reagents) can achieve near-quantitative yields, as seen for compound 3b .
  • Fluorine Effects : Fluorinated benzyl groups enhance electrophilicity, improving reaction kinetics but may complicate purification due to increased polarity .

Physicochemical Properties

Melting points and solubility vary with substituent hydrophobicity:

Compound Name Melting Point (°C) Solubility Profile
Target Compound 164–166 Soluble in DMSO, DMF; poor in H₂O
3-((4-Fluorobenzyl)thio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine 186–187 Moderate in MeOH, CHCl₃
3-(Methylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine 154–156 Soluble in THF, ethyl acetate

Key Observations :

  • Melting Points : Fluorinated derivatives (e.g., 186–187°C in ) exhibit higher melting points due to stronger dipole-dipole interactions.
  • Solubility : The 4-tert-butylphenyl group in the target compound increases hydrophobicity, limiting aqueous solubility but enhancing membrane permeability in biological systems .
Enzyme Inhibition
  • Tyrosinase Inhibition: Pyridinyl-substituted analogues (e.g., compound 3a in ) show IC₅₀ values of 0.8–1.2 µM against Agaricus bisporus tyrosinase, attributed to π-π stacking with the enzyme’s copper-binding site.
  • Antimicrobial Activity: Triazoles with thiophenyl or benzimidazole groups (e.g., 6c–6g in ) exhibit MICs of 1.5–3.125 µg/mL against Candida albicans and Staphylococcus aureus.
Antiviral and Antiproliferative Effects
  • Schiff base derivatives (e.g., 8 and 12 in ) show moderate antiviral activity (50% inhibition at 500 mg/L), while the target compound’s bulky substituents may hinder viral protease binding .

Biological Activity

3-(Benzylsulfanyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications and underlying mechanisms.

Chemical Structure

The compound can be represented by the following structural formula:

C17H20N4S\text{C}_{17}\text{H}_{20}\text{N}_4\text{S}

It features a triazole ring substituted with a benzylsulfanyl group and a tert-butylphenyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds containing triazole rings exhibit significant antimicrobial properties. A study indicated that 1,2,4-triazoles and their derivatives show efficacy against various bacterial strains and fungi. The presence of the sulfanyl group in this compound enhances its interaction with microbial targets, potentially increasing its antimicrobial potency .

Table 1: Antimicrobial Activity Against Selected Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans8 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study focusing on various triazole derivatives revealed that those with specific substitutions exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The mechanism is believed to involve apoptosis induction and cell cycle arrest .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-715
Bel-740220

Antiviral Activity

Emerging studies suggest that triazole derivatives may possess antiviral properties. The compound's structure allows it to interfere with viral replication processes. Research indicates that similar compounds have been effective against viruses such as HIV and influenza .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial and viral replication.
  • DNA Interaction : Triazoles can intercalate into DNA structures, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of triazole derivatives against multidrug-resistant strains of bacteria, emphasizing the need for new antimicrobial agents in clinical settings .
  • Cytotoxicity in Cancer Research : In vitro studies demonstrated that triazole derivatives significantly reduced cell viability in breast cancer cells compared to control groups, suggesting that modifications in the triazole structure can enhance anticancer activity .

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